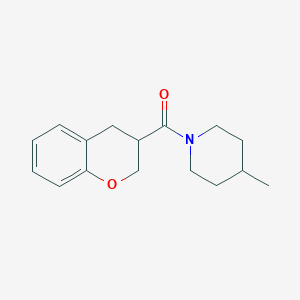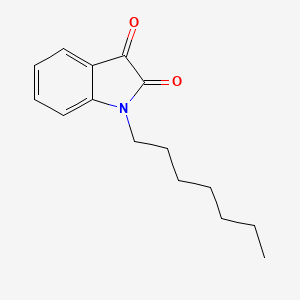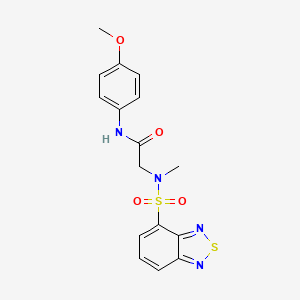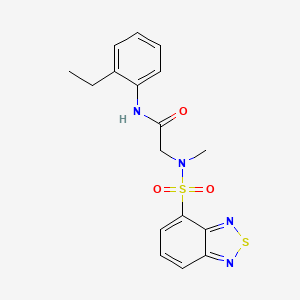
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, also known as UMB68, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of chromenone derivatives and has shown promising results in various research areas, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Mecanismo De Acción
The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone is not fully understood. However, it is believed that 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone exerts its effects by modulating various signaling pathways in cells. For example, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In cancer cells, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In neurons, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to protect against oxidative stress and inflammation, which are major contributors to neurodegeneration. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has several advantages for lab experiments. It is a relatively stable and easy to synthesize compound, which makes it readily available for research purposes. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been extensively studied, and its potential applications in various research areas are well-established. However, there are also some limitations to using 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone in lab experiments. For example, the mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone is not fully understood, which can make it difficult to interpret research results. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone. One area of research is the development of more potent and selective derivatives of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, which can be used in cancer treatment and neuroprotection. Additionally, further studies are needed to understand the mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone and its potential applications in various research areas. Finally, more studies are needed to investigate the in vivo effects of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone, which can provide valuable insights into its potential clinical applications.
Métodos De Síntesis
The synthesis of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone involves the reaction of 4-methylpiperidine with 3-acetyl-4-hydroxycoumarin in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then treated with formaldehyde and sodium cyanoborohydride to obtain 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone. This method has been optimized to achieve a high yield of 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone with good purity.
Aplicaciones Científicas De Investigación
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. One of the major areas of research is cancer treatment, where 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has also been studied for its potential neuroprotective effects, where it has been shown to protect neurons from oxidative stress and inflammation. Additionally, 3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone has been studied for its anti-inflammatory properties, where it has been shown to reduce the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-6-8-17(9-7-12)16(18)14-10-13-4-2-3-5-15(13)19-11-14/h2-5,12,14H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGHPFNOMWERFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
![N~1~-(3-methoxyphenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7451840.png)
![4-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B7451853.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7451858.png)

![N-(2-methoxy-5-methylphenyl)-2,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7451877.png)

![N-[2-(methoxycarbonyl)ethyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B7451890.png)

